molecular formula C13H13F3N4S B4563734 N-(1,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea

N-(1,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4563734
M. Wt: 314.33 g/mol
InChI Key: NDJFLRRLYVEZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C13H13F3N4S and its molecular weight is 314.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.08130209 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Antitubercular Activities

N-(1,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea derivatives have been explored for their anticonvulsant and antitubercular properties. One study highlighted the remarkable anticonvulsant activity of N-phenyl-N'-(3,5-dimethylpyrazole-4-yl) thiourea, underlining the potential of thiourea derivatives in the development of new anticonvulsant drugs. The metabolic pathway of this compound in rats was investigated, providing insights into its in vivo behavior and possible therapeutic applications (Kaymakçıoğlu, Rollas, & Kartal-Aricioglu, 2003). Additionally, heterocyclic thioureas have been reported to exhibit antitubercular activity, with varying degrees of efficacy against Mycobacterium tuberculosis, suggesting their utility in tuberculosis treatment strategies (Glasser & Doughty, 1964).

Herbicidal Activities

Thiourea derivatives also demonstrate significant herbicidal activities, offering a promising avenue for agricultural applications. A novel thiourea compound showed inhibitory activity against specific weed species, highlighting the potential of such compounds in the development of new herbicides (Fu-b, 2014).

Antimicrobial and Antiviral Activities

Research on thiourea derivatives has also revealed their potential in antimicrobial and antiviral therapies. Novel pyrazole thiourea chimeric derivatives were designed and synthesized, with one compound showing significant apoptosis-inducing effects in human cancer cells, indicating its potential as an anti-cancer drug (Nițulescu et al., 2015). Furthermore, certain N,N'-disubstituted thioureas have shown specific activity against myxoviruses, suggesting their application in treating viral infections (Todoulou et al., 1994).

Fluorescence Sensing

The development of fluorescence sensors based on thiourea derivatives represents another intriguing application. A study demonstrated the use of a thiourea-based fluorescence sensor for detecting thiourea compounds, showing low detection limits and high specificity (Wang et al., 2016). This suggests potential uses in environmental monitoring and analytical chemistry.

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4S/c1-8-11(7-17-20(8)2)19-12(21)18-10-6-4-3-5-9(10)13(14,15)16/h3-7H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJFLRRLYVEZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)NC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea
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N-(1,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea
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N-(1,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea

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